Cethromycin
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Overview
Description
Cethromycin, also known by its trade name Restanza, is a ketolide antibiotic. It is a derivative of erythromycin A and has been investigated for its potential to treat community-acquired pneumonia and for the prevention of post-exposure inhalational anthrax . This compound has broad-spectrum activity against Gram-positive, Gram-negative, and atypical bacteria .
Preparation Methods
Cethromycin is synthesized through a series of chemical reactions starting from erythromycin A. . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed in detail.
Chemical Reactions Analysis
Cethromycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cethromycin has been extensively studied for its antibacterial properties. It has shown strong activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) . Its applications extend to:
Chemistry: Used as a model compound for studying ketolide antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis.
Medicine: Potential treatment for community-acquired pneumonia, inhalational anthrax, plague, and tularemia.
Industry: Potential use in developing new antibiotics and studying bacterial resistance mechanisms.
Mechanism of Action
Cethromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically interacting with domains II and V of the 23S ribosomal RNA . This interaction prevents the translocation step of protein synthesis, effectively halting bacterial growth and replication.
Comparison with Similar Compounds
Cethromycin is similar to other ketolide antibiotics such as telithromycin and erythromycin . it has a better safety profile compared to telithromycin and exhibits strong activity against a broader range of bacteria . The unique structural modifications in this compound, such as the 3-keto group and the 11,12-carbamate group, contribute to its enhanced antibacterial activity and reduced resistance development.
Similar Compounds
Telithromycin: Another ketolide antibiotic with a similar mechanism of action but a different safety profile.
Erythromycin: A macrolide antibiotic from which this compound is derived.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity but different structural features.
Properties
Molecular Formula |
C42H59N3O10 |
---|---|
Molecular Weight |
765.9 g/mol |
IUPAC Name |
(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-1,5,7,9,11,13-hexamethyl-9-[(Z)-3-quinolin-3-ylprop-2-enoxy]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/b15-14-/t23-,24-,25+,26+,27-,31+,32-,35-,36-,37-,39+,41-,42-/m1/s1 |
InChI Key |
PENDGIOBPJLVBT-COVUKVLKSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC/C=C\C4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OCC=CC4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C |
Synonyms |
A 195,773 A 195773 A-195,773 A-195773 ABT 773 ABT-773 cethromycin |
Origin of Product |
United States |
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